molecular formula C3H6F3N3O B2619077 1-Amino-3-(2,2,2-trifluoroethyl)urea CAS No. 1094561-65-5

1-Amino-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2619077
CAS No.: 1094561-65-5
M. Wt: 157.096
InChI Key: NOTCAMCNFOCZPL-UHFFFAOYSA-N
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Description

1-Amino-3-(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C3H6F3N3O and a molecular weight of 157.1 g/mol. This compound is characterized by the presence of an amino group and a trifluoroethyl group attached to a urea backbone. It is a white crystalline solid that is soluble in water and other polar solvents.

Preparation Methods

The synthesis of 1-Amino-3-(2,2,2-trifluoroethyl)urea involves the reaction of 2,2,2-trifluoroethyl isocyanate with urea in the presence of a suitable solvent and catalyst. The starting materials include 2,2,2-trifluoroethanol, phosgene, ammonia, and urea. The process involves the conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl isocyanate using phosgene, followed by the reaction of 2,2,2-trifluoroethyl isocyanate with urea to form the desired compound. The product is then purified by recrystallization or other suitable methods.

Chemical Reactions Analysis

1-Amino-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

    Medicine: It has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.

Comparison with Similar Compounds

1-Amino-3-(2,2,2-trifluoroethyl)urea can be compared with other similar compounds, such as:

    3-Amino-1-(2,2,2-trifluoroethyl)urea: This compound has a similar structure but differs in the position of the amino group.

    1-(3-Aminophenyl)-3-(2,2,2-trifluoroethyl)urea: This compound has an additional phenyl group attached to the urea backbone.

    1-(2,2,2-Trifluoroethyl)-3-phenylurea: This compound has a phenyl group instead of an amino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N3O/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCAMCNFOCZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094561-65-5
Record name 1-amino-3-(2,2,2-trifluoroethyl)urea
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